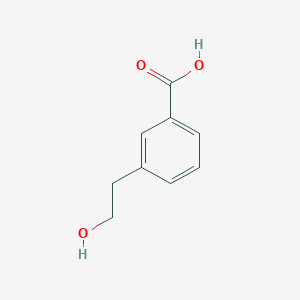

3-(2-Hydroxyethyl)benzoic acid

Description

Properties

IUPAC Name |

3-(2-hydroxyethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXSLOBSNWHBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 2 Hydroxyethyl Benzoic Acid and Its Derivatives

Established Reaction Pathways for Benzoic Acid Functionalization

The benzoic acid scaffold is a versatile starting point for chemical synthesis, allowing for a multitude of functionalization reactions. These established pathways are crucial for creating a diverse library of derivatives, including those related to 3-(2-Hydroxyethyl)benzoic acid.

Esterification is a fundamental reaction for modifying the carboxylic acid group of benzoic acid derivatives. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. For instance, 3-hydroxybenzoic acid can be esterified with methanol (B129727) to produce 3-hydroxy methyl benzoate (B1203000), which can then undergo further reactions, such as etherification, to create more complex derivatives. rasayanjournal.co.in

Modern coupling agents have refined this process, allowing for milder reaction conditions. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitates the formation of an ester bond between an acid and an alcohol. rasayanjournal.co.in This method is particularly useful for synthesizing hybrid molecules where a benzoic acid derivative is linked to another pharmacologically active compound through an ester linkage, a strategy employed to generate novel chemotherapeutic agents. rasayanjournal.co.in

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer an efficient and atom-economical route to complex molecules. libretexts.org Benzoic acid and its derivatives are valuable substrates in various MCRs, particularly for the synthesis of benzo-fused heterocyclic structures like isoindolinones. rsc.org

One such approach is a three-component reaction involving a benzoic acid derivative, an amine, and a third component that provides the final carbon atom to complete the ring structure. rsc.org For example, the reaction of benzoic acids, amines, and trimethylsilylcyanide (TMSCN) can yield 3-oxoisoindoline-1-carbonitriles. rsc.org These reactions highlight the utility of the benzoic acid core as a foundational element for building diverse and complex molecular architectures in a single, efficient step.

Table 1: Examples of Multi-Component Reactions (MCRs) Involving Benzoic Acid Derivatives

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Strecker-type | Benzoic Acid Derivative | Amine | TMSCN | 3-Oxoisoindoline-1-carbonitriles rsc.org |

| Amide Coupling | Benzoic Acid Derivative | Amide | DMSO | Isoindolinones rsc.org |

| Palladium-Catalyzed | 2-Bromobenzaldehyde | Amine | Carbon Monoxide | Isoindoloquinazolinones rsc.org |

Novel Synthetic Routes for the Introduction of the Hydroxyethyl (B10761427) Moiety

While functionalization of a pre-existing benzoic acid is common, the specific construction of this compound requires methods to introduce the C2-alcohol side chain onto the aromatic ring. Novel strategies often rely on the reduction of functional groups or carbon-carbon bond-forming reactions.

A highly plausible and efficient route involves the selective reduction of a suitable precursor. One such precursor is 3-(carboxymethyl)benzoic acid or its esterified form. sigmaaldrich.comnih.gov In this strategy, the two carboxyl groups possess different reactivities. The aliphatic carboxyl group (or its ester) can be selectively reduced to a primary alcohol without affecting the aromatic carboxyl group. This reduction can be achieved using specific reducing agents like borane (B79455) (BH₃) or its complexes, which are known to selectively reduce carboxylic acids over other functional groups under controlled conditions.

Another potential, albeit more complex, approach could involve a Grignard reaction. This would entail starting with a di-halogenated benzene (B151609) ring, protecting one halide, converting the other into a Grignard reagent, and then reacting it with ethylene (B1197577) oxide to form the hydroxyethyl chain. The remaining halide would then be converted to the carboxylic acid via a subsequent Grignard reaction with carbon dioxide. masterorganicchemistry.com However, the selective reduction of a precursor like 3-(carboxymethyl)benzoic acid presents a more direct and likely more efficient pathway.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to make chemical synthesis more environmentally benign. These principles are increasingly being applied to the synthesis of benzoic acid and its derivatives.

Key green approaches include:

Use of Aqueous Media: Classic reactions like the Schotten-Baumann benzoylation can be adapted to run in water at room temperature, significantly reducing the reliance on volatile organic solvents. doubtnut.com

Eco-Friendly Reagents: The oxidation of aldehydes to carboxylic acids can be performed using hydrogen peroxide, a green oxidant, in water with a recyclable selenium-containing catalyst. This method provides high yields and avoids the use of hazardous organic solvents. nih.gov

Renewable Energy Sources: A Solar Thermal Electrochemical Process (STEP) has been developed for the synthesis of benzoic acid from toluene. This process uses solar energy to drive the reaction, minimizing the carbon footprint associated with traditional energy inputs. pressbooks.pub

Sustainable Feedstocks: Lignin (B12514952), a major component of biomass, can be broken down into benzoic acid derivatives. These derivatives can then serve as sustainable starting materials for the synthesis of active pharmaceutical ingredients, offering a renewable alternative to petroleum-based feedstocks. pressbooks.pub

Table 2: Green Chemistry Approaches in Benzoic Acid Synthesis

| Principle | Methodology | Advantage |

| Safer Solvents | Schotten-Baumann reaction in water doubtnut.com | Eliminates volatile organic solvents. |

| Catalysis & Safer Reagents | Selenium-catalyzed oxidation with H₂O₂ nih.gov | Recyclable catalyst, water as solvent, high yield. |

| Energy Efficiency | Solar Thermal Electrochemical Process (STEP) pressbooks.pub | Utilizes solar energy, reducing fossil fuel dependence. |

| Renewable Feedstocks | Derivation from lignin pressbooks.pub | Uses sustainable biomass instead of petrochemicals. |

Production of Impurity Standards in Pharmaceutical Synthesis

In pharmaceutical manufacturing, the identification, characterization, and control of impurities are mandated by regulatory authorities like the FDA and EMA to ensure drug safety and efficacy. stackexchange.comorganic-chemistry.org Impurities are substances related to the active pharmaceutical ingredient (API) that are formed during synthesis or degradation. stackexchange.comThis compound is a known impurity, specifically identified as Ketoprofen EP Impurity G . nih.gov

The synthesis of impurity standards is a critical aspect of quality control. It involves the tailored production of a pure sample of the impurity, often through custom synthesis when it is not commercially available. rasayanjournal.co.inchemsynthesis.com This process includes several key stages:

Identification and Characterization: The impurity is first isolated from the drug substance and its structure is determined using analytical techniques like mass spectrometry and NMR spectroscopy. rasayanjournal.co.in

Route Design and Synthesis: Chemists design and execute a specific synthetic route to produce the impurity standard with high purity. rasayanjournal.co.inchemsynthesis.com

Purification and Certification: The synthesized standard is rigorously purified, often using methods like preparative HPLC, and is provided with a Certificate of Analysis (CoA) that confirms its identity and purity. nih.gov

These high-quality reference standards are essential tools used to validate analytical methods, quantify the amount of the impurity in drug batches, and ensure that it remains below acceptable safety limits throughout the drug's shelf life. stackexchange.comorganic-chemistry.org

Structure Activity Relationship Studies of 3 2 Hydroxyethyl Benzoic Acid Analogues

Design Principles for Modifying the Benzoic Acid Core

The benzoic acid scaffold serves as a versatile template for chemical modification. Several strategies are employed to alter its properties and biological activity. Isosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, is a common approach. For instance, replacing the standard 4-substituted benzoic acid system with a 3-substituted phenylacetic acid has been shown to significantly decrease the in vitro activity of certain STAT3 inhibitors. acs.org Similarly, the introduction of heterocyclic rings like pyridine, pyridine-N-oxide, or oxazole (B20620) in place of the aromatic system has also been found to greatly reduce the activity of some analogues. acs.org

Another key design principle involves the strategic placement of substituents on the benzene (B151609) ring. For example, in the context of STAT3 inhibitors, substitutions at the methylene (B1212753) bridge of a salicylic (B10762653) acid-based linker with groups such as ethyl, cyclopropyl, dimethyl, Ser-based linkers, hydroxyethyl (B10761427), Thr-based linkers, aminomethyl, and Asp-based linkers have resulted in compounds with reduced affinity compared to their Ala-linker counterparts. acs.org Furthermore, the position of halogen substitutions can have a dramatic effect. While ortho- or meta-substitution with chlorine decreased the in vitro activity of some analogues, a single fluorine substitution at the 3-position led to a twofold improvement in potency against STAT3 activity. acs.org

Impact of Hydroxyethyl Substitution on Molecular Interactions

The hydroxyethyl group plays a crucial role in the molecular interactions of 3-(2-Hydroxyethyl)benzoic acid and its derivatives. This substituent significantly enhances water solubility, a critical factor for compounds intended for intravenous administration. The hydroxyl group can participate in hydrogen bonding, a key interaction for binding to biological targets. mdpi.com In some derivatives, the hydroxyethyl group is believed to influence the compound's interaction with cellular targets.

Furthermore, the hydroxyethyl group can affect the rate of metabolic degradation. In hydroxyethyl starch (HES), for example, the hydroxyethyl groups reduce the rate of degradation by amylase enzymes, prolonging its presence in circulation. patsnap.com The degree and position of hydroxyethyl substitution can influence the rate of hydrolysis, with higher substitution and a higher C2/C6 ratio leading to a slower rate. rsc.org

Structure-Bioactivity Correlations of Derived Compounds

Systematic modifications of the this compound structure have led to the identification of several structure-bioactivity correlations. For instance, in a series of benzoic acid derivatives tested as antifeedants for the pine weevil, the positions of substituents and the nature of various functional groups on the aromatic ring were found to be related to their activity. researchgate.net

In the development of STAT3 inhibitors, it was observed that for certain salicylic acid-based analogues, the (R)-configuration consistently showed stronger potency compared to the corresponding (S)-enantiomers. acs.org This highlights the importance of stereochemistry in biological activity.

The following table summarizes the structure-activity relationships of selected this compound derivatives and related compounds:

| Compound/Derivative Class | Structural Modification | Impact on Bioactivity | Reference |

| STAT3 Inhibitor Analogues | Isosteric replacement of 4-substituted benzoic acid with 3-substituted phenylacetic acid | Remarkably decreased in vitro activity | acs.org |

| STAT3 Inhibitor Analogues | Replacement of aromatic system with heterocyclic rings (pyridine, pyridine-N-oxide, oxazole) | Greatly reduced activity | acs.org |

| Salicylic acid-based STAT3 Inhibitors | Substitution at the methylene bridge of the Gly-linker (ethyl, cyclopropyl, dimethyl, etc.) | Reduced affinity compared to Ala-linker analogues | acs.org |

| Benzoic acid-based STAT3 Inhibitors | Ortho- or meta-substitution with chlorine | Decreased in vitro activity | acs.org |

| Benzoic acid-based STAT3 Inhibitors | Single fluorine substitution at the 3-position | 2-fold improvement in potency | acs.org |

| Salicylic acid-based STAT3 Inhibitors | (R)-configuration vs. (S)-configuration | (R)-analogues consistently showed stronger potency | acs.org |

| 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid | Presence of 2-hydroxyethyl group | Enhances water solubility |

Combinatorial Chemistry Approaches in Derivative Development

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large libraries of related compounds, facilitating the exploration of structure-activity relationships. e-bookshelf.de This approach allows for the systematic variation of different parts of a molecule to quickly identify derivatives with improved biological activity.

The synthesis of novel ester and hybrid derivatives of 3-hydroxybenzoic acid has been explored using combinatorial approaches to generate potent chemotherapeutic agents. rasayanjournal.co.inresearchgate.net These methods often involve the condensation of two molecules to create a new compound with potentially enhanced or novel biological properties. researchgate.net The adaptability of the this compound structure, particularly the ability to derivatize the amine side chain in some analogues, makes it well-suited for modular derivatization strategies common in combinatorial chemistry. The use of solid-phase synthesis and multicomponent reactions are key techniques in building these diverse chemical libraries. e-bookshelf.de

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

Nuclear Magnetic Resonance Spectroscopy for Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. ethernet.edu.et By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 3-(2-Hydroxyethyl)benzoic acid, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern (meta-substitution) leads to a complex splitting pattern. The proton ortho to the carboxyl group is expected at the lowest field, followed by the other aromatic protons. The methylene (B1212753) protons (-CH₂-) of the hydroxyethyl (B10761427) group would appear as two distinct triplets in the aliphatic region. The protons of the -CH₂- group adjacent to the aromatic ring would be expected around δ 2.9 ppm, while the protons of the -CH₂- group attached to the hydroxyl group would appear further downfield, around δ 3.8 ppm, due to the electronegativity of the oxygen atom. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and often appear as broad singlets; their chemical shifts are highly dependent on solvent, concentration, and temperature. For instance, the carboxylic acid proton can be observed at a very downfield position, often above δ 12 ppm in a solvent like DMSO. chemicalbook.comsemanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous structures and general NMR principles. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 12.0 | Broad Singlet |

| Aromatic H (ortho to -COOH) | ~7.9 | Singlet / Doublet |

| Aromatic H (ortho to -CH₂CH₂OH) | ~7.8 | Doublet |

| Aromatic H (para to -COOH) | ~7.4 | Triplet |

| Aromatic H (para to -CH₂CH₂OH) | ~7.4 | Doublet |

| -CH₂-OH | ~3.8 | Triplet |

| Ar-CH₂- | ~2.9 | Triplet |

| -OH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the range of δ 165-175 ppm. semanticscholar.orgcdc.gov The aromatic carbons resonate between δ 120-140 ppm. The carbon atom to which the carboxyl group is attached (C-1) and the one bearing the hydroxyethyl group (C-3) are quaternary and will show different shifts compared to the protonated aromatic carbons. The two methylene carbons of the ethyl side chain will appear in the upfield region of the spectrum. The carbon attached to the hydroxyl group (-CH₂OH) is expected around δ 60-65 ppm, while the carbon attached to the benzene ring (Ar-CH₂) would be found further upfield, around δ 35-40 ppm. st-andrews.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous structures and general NMR principles. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~168 |

| Aromatic C (C-3, attached to ethyl) | ~140 |

| Aromatic C (C-1, attached to COOH) | ~132 |

| Aromatic C-H | ~128-131 |

| Aromatic C-H | ~126-128 |

| -CH₂-OH | ~62 |

| Ar-CH₂- | ~38 |

Infrared and Raman Spectroscopy for Vibrational Analysis

In the IR spectrum of this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.nettandfonline.com The O-H stretch of the alcohol functional group would typically appear as a broad band around 3200-3600 cm⁻¹. dergipark.org.tr A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-O stretching vibrations for the alcohol and carboxylic acid appear in the 1050-1300 cm⁻¹ range. mdpi.comresearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong signals. The symmetric C=C ring stretching mode around 1600 cm⁻¹ is usually a prominent feature. researchgate.net These techniques together allow for a comprehensive vibrational analysis, confirming the presence of key functional groups. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (very broad) | IR |

| Alcohol O-H | Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 (strong) | IR |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | IR |

| Alcohol C-O | Stretch | 1050 - 1260 | IR |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound. researchgate.net The nominal molecular weight of this compound is 166.17 g/mol . nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry technique that separates ions based on the time it takes for them to travel through a flight tube of known length. scielo.br Its high acquisition rate makes it ideal for coupling with fast separation techniques like gas chromatography. scielo.br For this compound, TOF-MS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₉H₁₀O₃). nih.gov This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This is particularly useful for analyzing complex mixtures. An LC-MS analysis of this compound would first involve its separation on an LC column, followed by ionization (e.g., via electrospray ionization, ESI) and detection.

Tandem MS (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. gre.ac.uk For this compound (molecular ion [M-H]⁻ at m/z 165 in negative mode or [M+H]⁺ at m/z 167 in positive mode), characteristic fragmentation patterns would be expected. Common fragmentation pathways include:

Loss of water (H₂O): A neutral loss of 18 Da from the hydroxyethyl group.

Loss of the carboxyl group: Loss of COOH (45 Da) or CO₂ (44 Da).

Cleavage of the ethyl side chain: Breakage of the C-C bond in the side chain, leading to fragments such as a tropylium-like ion or a fragment corresponding to the loss of a C₂H₄O moiety. aip.org

These fragmentation patterns provide a "fingerprint" that helps to confirm the identity and structure of the molecule. acs.orgekb.eg

Table 4: Predicted Mass Spectrometric Fragments for this compound

| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Description of Loss from Parent Ion |

| [M+H]⁺ / [M-H]⁻ | 167 | 165 | Molecular Ion |

| [M-H₂O+H]⁺ | 149 | 147 | Loss of Water |

| [M-CO₂H+H]⁺ | 122 | 120 | Loss of Carboxyl Radical |

| [M-CH₂OH+H]⁺ | 136 | 134 | Loss of Formaldehyde from side chain |

| [C₇H₇O]⁺ | 107 | - | Benzylic cleavage |

Elemental Analysis for Stoichiometric Confirmation

In the rigorous process of characterizing newly synthesized or isolated chemical compounds, elemental analysis stands as a fundamental technique for confirming the empirical and molecular formula. This analytical method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N), often referred to as CHN analysis—within a sample. The experimental results are then compared against the theoretically calculated values derived from the proposed chemical structure. A close correlation between the experimental and theoretical data provides strong evidence for the compound's stoichiometric purity and elemental composition.

For the compound this compound, which has the molecular formula C₉H₁₀O₃, elemental analysis is a crucial step to verify its atomic constitution. nih.gov The molecular formula indicates that each molecule of the compound is composed of nine carbon atoms, ten hydrogen atoms, and three oxygen atoms.

The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u). The total molecular weight of C₉H₁₀O₃ is approximately 166.17 g/mol . nih.gov

The theoretical percentages are as follows:

Carbon (C): (9 * 12.011 / 166.17) * 100% ≈ 65.06%

Hydrogen (H): (10 * 1.008 / 166.17) * 100% ≈ 6.07%

Oxygen (O): (3 * 15.999 / 166.17) * 100% ≈ 28.87%

In a research setting, a small, precisely weighed sample of this compound would be subjected to combustion in a specialized instrument known as an elemental analyzer. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The amounts of these combustion products are then accurately measured, from which the mass percentages of carbon and hydrogen in the original sample are determined. The oxygen content is typically determined by pyrolysis and subsequent analysis of the resulting carbon monoxide or by subtracting the sum of the carbon and hydrogen percentages from 100%.

The experimentally determined values are then compared with the theoretical percentages. A close agreement, generally within a narrow margin of ±0.4%, is considered a confirmation of the compound's elemental stoichiometry.

Below is an interactive data table presenting the theoretical elemental composition of this compound. In a typical research article, this table would also include the experimentally found values for comparison.

| Element | Symbol | Atomic Weight (u) | Count in Molecule | Total Weight (u) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 65.06 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.07 |

| Oxygen | O | 15.999 | 3 | 47.997 | 28.87 |

| Total | 166.176 | 100.00 |

Detailed research findings on various benzoic acid derivatives consistently utilize elemental analysis as a definitive method for structural confirmation. rasayanjournal.co.inoiccpress.com For instance, in the synthesis of novel hybrid derivatives of 3-hydroxybenzoic acid, elemental analysis is employed alongside spectroscopic methods like IR, NMR, and mass spectrometry to unambiguously confirm the structures of the final products. rasayanjournal.co.in The congruence of the found elemental percentages with the calculated values is a critical checkpoint before a compound's biological or chemical properties are further investigated.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By applying DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, the geometry of 3-(2-Hydroxyethyl)benzoic acid can be optimized to its lowest energy state. capes.gov.brscispace.com This process determines the most stable arrangement of its atoms in space, providing precise bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the molecule's steric and electronic properties. For instance, DFT calculations can elucidate the intramolecular hydrogen bonding possibilities between the hydroxyl group of the ethyl side chain and the carboxylic acid group. Studies on similar molecules like hydroxybenzoic acids have shown that such calculations agree well with experimental data where available. capes.gov.br

Illustrative Optimized Geometry Parameters for this compound (Theoretical) This table presents hypothetical data based on typical values for similar molecular structures calculated using DFT.

| Parameter | Value |

|---|---|

| C(ring)-C(carboxyl) bond length | ~1.49 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| C-O (carboxyl) bond length | ~1.36 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C(ring)-C(ethyl) bond length | ~1.51 Å |

| C-C (ethyl) bond length | ~1.53 Å |

| C-O (ethyl) bond length | ~1.43 Å |

| O-H (ethyl) bond length | ~0.96 Å |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. For this compound, docking simulations can be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator. For example, given its structural similarity to other benzoic acid derivatives, it could be docked into the active sites of enzymes like carbonic anhydrase or cyclooxygenase. nih.gov

A typical docking study would involve preparing the 3D structure of this compound and the target protein. The simulation then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For instance, the hydroxyl and carboxylic acid groups of this compound are likely to act as hydrogen bond donors and acceptors.

Hypothetical Docking Results of this compound with a Target Protein This table illustrates the kind of data a molecular docking simulation might produce.

| Parameter | Value/Description |

|---|---|

| Target Protein (Example) | Carbonic Anhydrase II |

| Binding Affinity (kcal/mol) | -6.5 |

| Key Interacting Residues | His94, His96, Thr199, Thr200 |

| Types of Interactions | Hydrogen bond between carboxylic acid and Thr199; Hydrophobic interaction of the benzene (B151609) ring with the active site cavity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ijsmr.inmdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. A QSAR study on a series of derivatives of this compound could identify the key molecular descriptors that govern a particular biological activity, such as antioxidant or antimicrobial effects. ijsmr.innih.govresearchgate.net

Descriptors used in QSAR can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). dergipark.org.trijpsr.com For phenolic and benzoic acid compounds, descriptors related to hydrophobicity, electronic effects, and steric properties have been shown to be important for their activity. ijsmr.innih.gov A reliable QSAR model could guide the synthesis of more potent analogs of this compound by suggesting modifications that enhance the desired properties.

Key Descriptor Classes for a Hypothetical QSAR Model of this compound Analogs

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-water partition coefficient) | Affects membrane permeability and interaction with hydrophobic pockets in proteins. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to the molecule's reactivity and ability to form electrostatic interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Influences how the molecule fits into a binding site. |

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of single bonds, the ethyl-hydroxyl side chain and the carboxylic acid group of this compound can rotate, leading to different spatial arrangements or conformers. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) of the molecule as a function of key dihedral angles.

Studies on similar molecules like 3-hydroxybenzoic acid and ethanol (B145695) have shown the existence of multiple stable conformers. nih.govnih.gov For this compound, a key aspect would be the orientation of the hydroxyl group on the side chain relative to the aromatic ring and the carboxylic acid. The relative energies of these conformers, calculated using high-level quantum mechanical methods, determine their population at a given temperature. The most stable conformer is not always the biologically active one; sometimes, a higher-energy conformer is required for binding to a receptor.

In Silico Prediction of Biological Activity Profiles

Beyond specific interactions, computational tools can predict a broad spectrum of potential biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). qima-lifesciences.com Various online platforms and software can screen this compound against databases of known bioactive molecules to predict its probable biological targets and activities based on structural similarity. nih.govresearchgate.net

ADMET prediction is crucial in early-stage drug discovery to flag potential liabilities. For this compound, these predictions could estimate properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity. nih.govmdpi.com For example, predictions might suggest that the compound is likely to be a substrate for certain metabolic enzymes due to its hydroxyl and carboxylic acid groups.

Illustrative In Silico ADMET Predictions for this compound This table shows example data from in silico ADMET prediction tools.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Suggests good absorption after oral administration. |

| Blood-Brain Barrier Permeation | Low | Indicates it is unlikely to have significant central nervous system effects. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Ames Mutagenicity | Non-mutagenic | Suggests a low potential for causing genetic mutations. |

| hERG Inhibition | Low risk | Indicates a low likelihood of causing cardiac issues. |

Analysis of Molecular Electrostatic Potentials (MEP) and Frontier Molecular Orbitals (HOMO/LUMO)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tci-thaijo.org For this compound, the MEP map would show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of these groups, marking them as sites for nucleophilic attack.

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the opposite. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and oxygen atoms, while the LUMO may be distributed over the carboxylic acid group and the ring.

Theoretical Quantum Chemical Descriptors for this compound This table presents hypothetical data based on DFT calculations for similar molecules.

| Descriptor | Illustrative Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | ~3.5 Debye |

Non-Bonding Orbital Analysis and Electron Localization Function (ELF) Studies

A deeper understanding of the electronic structure can be gained from analyzing the non-bonding orbitals (lone pairs) and the localization of electrons. Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and the nature of bonding and non-bonding orbitals. researchgate.netmdpi.com For this compound, NBO analysis would quantify the lone pair occupancies on the oxygen atoms and investigate stabilizing interactions, such as the delocalization of lone pair electrons into antibonding orbitals.

The Electron Localization Function (ELF) provides a visual representation of electron pair localization in a molecule, distinguishing between core, bonding, and non-bonding electrons. researchgate.net An ELF analysis of this compound would clearly show the regions of high electron localization corresponding to the covalent bonds and the lone pairs on the oxygen atoms. This can be particularly useful for understanding the nature of hydrogen bonds and other non-covalent interactions within the molecule and with other species.

Biological and Pharmacological Research Applications of 3 2 Hydroxyethyl Benzoic Acid and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of benzoic acid are widely recognized for their antimicrobial properties, which has led to their use as preservatives in food, cosmetics, and pharmaceuticals. rasayanjournal.co.in Research into specific derivatives, particularly those based on the 3-hydroxybenzoic acid scaffold, seeks to identify novel compounds with enhanced efficacy against pathogenic microbes.

Antibacterial Efficacy Studies

The antibacterial potential of 3-hydroxybenzoic acid and its derivatives has been a subject of significant interest. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria. For instance, novel hybrid derivatives of 3-hydroxybenzoic acid have demonstrated potential as antibacterial candidates. rasayanjournal.co.in Research indicates that the base molecule, 3-hydroxy methyl benzoate (B1203000), and its derivatives are active against both types of bacterial cultures. rasayanjournal.co.in

One key area of investigation is the ability of these compounds to disrupt biofilms, which are communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. 3-hydroxybenzoic acid (3-HBA) has been evaluated for its ability to interfere with biofilm formation in Acinetobacter baumannii, a significant public health threat due to its propensity to form biofilms. nih.gov At a sub-inhibitory concentration of 0.078 mg/mL, 3-HBA was found to reduce biofilm formation in two clinical isolates of A. baumannii by 61.22% and 59.21%, respectively. nih.gov This anti-biofilm activity is accompanied by a significant reduction in the production of extracellular polymeric substances (EPS), which are crucial for the structural integrity of the biofilm. nih.gov Furthermore, 3-HBA has been shown to impair the swarming motility of the bacteria, a key virulence factor. nih.gov

| Compound | Bacterial Strain | Activity Noted | Concentration/Result | Source |

|---|---|---|---|---|

| 3-Hydroxybenzoic acid (3-HBA) | Acinetobacter baumannii (LSAB-04) | Biofilm Inhibition | 61.22% reduction | nih.gov |

| 3-Hydroxybenzoic acid (3-HBA) | Acinetobacter baumannii (LSAB-06) | Biofilm Inhibition | 59.21% reduction | nih.gov |

| 3-Hydroxy methyl benzoate & Derivatives | Gram-positive & Gram-negative cultures | General Antibacterial Activity | Activity confirmed | rasayanjournal.co.in |

Antifungal and Antialgal Activity Research

The antifungal properties of benzoic acid and its hydroxylated derivatives are well-documented. nih.gov These compounds have shown strong, dose-dependent fungistatic activity against various phytopathogenic fungi. In studies against Alternaria solani, the fungus responsible for early blight in tomatoes, benzoic acid and its hydroxylated derivatives like ρ-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) significantly inhibited mycelial growth. nih.gov At a concentration of 100 ppm, benzoic acid demonstrated mycelial growth inhibition of over 90%, an effect comparable to the commercial fungicide difenoconazole. nih.gov

The literature also notes the broader biological activities of 3-hydroxybenzoic acid, including antialgal properties, though specific research detailing the mechanisms and efficacy against algal species is less prevalent than for its antibacterial and antifungal effects. rasayanjournal.co.in

Anti-inflammatory and Analgesic Research Paradigms

Inflammation is a complex biological response implicated in numerous diseases. Salicylic (B10762653) acid derivatives are renowned for their ability to suppress inflammation, pain, and fever. nih.gov Research has extended to other benzoic acid derivatives to find new agents with improved efficacy and safety profiles. A synthetic derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been investigated for its anti-inflammatory potential in lipopolysaccharide (LPS)-induced inflammation models. nih.govnih.gov Studies in rats showed that this compound could significantly reduce inflammatory parameters, stabilize body temperature during inflammation, and reduce white blood cell concentration and the severity of lung injury. nih.gov

The anti-inflammatory effects may be linked to the reduction of pro-inflammatory cytokines. For example, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, a synthetic analog of compounds found in oats, has been shown to decrease the secretion of interleukin-6, a key pro-inflammatory cytokine. chemicalbook.com

Cyclooxygenase Inhibition Studies

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. acs.org These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. acs.orgnih.gov

In silico studies predicted that the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has a higher affinity for the COX-2 enzyme than acetylsalicylic acid (ASA). nih.gov Subsequent in vivo research supported this hypothesis, demonstrating that the compound effectively reduces the concentration of prostaglandin (B15479496) E-2 (PGE-2) in LPS-induced mouse models. nih.gov The inhibition of COX-2 is a critical therapeutic target, as this isoform is typically induced in response to inflammatory stimuli. nih.gov The research suggests that this derivative likely exerts its anti-inflammatory effects by inhibiting the COX-2 activity and presumably downregulating inflammatory signaling pathways such as NF-κB. nih.govnih.gov

Antioxidant Activity Research and Mechanism Elucidation

Phenolic compounds, including hydroxybenzoic acid derivatives, are recognized as potent antioxidants capable of mitigating oxidative stress, which is implicated in numerous chronic diseases. rasayanjournal.co.inffhdj.com Their antioxidant activity is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. preprints.orgwiserpub.com

The mechanism of antioxidant action can involve hydrogen atom transfer (HAT) or single electron transfer (SET). preprints.org Theoretical studies suggest that for benzoic acid derivatives, the HAT mechanism is favored in non-polar environments, while the SPLET (Sequential Proton Loss Electron Transfer) mechanism is preferred in polar mediums. preprints.org Research on various hydroxybenzoic acids has shown that derivatives with hydroxyl groups in the ortho and para positions relative to the carboxylate group tend to exhibit the best antioxidant properties against superoxide (B77818) radicals. ffhdj.com The antioxidant capacity is also influenced by the dissociation of the hydroxyl groups. wiserpub.com Studies on dihydroxybenzoic acids have confirmed that only the electron-donor derivatives exhibit significant antioxidant activity, highlighting that the mere presence of hydroxyl groups is not the sole determining factor. wiserpub.com

Antitumor and Cytotoxicity Research on Cancer Cell Lines

The anticancer potential of benzoic acid and its derivatives is an active area of research. nih.gov These compounds are investigated for their ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

3-hydroxybenzoic acid (3-HBA) has been evaluated for its cytotoxic effects. In an MTT assay, 3-HBA showed a dose-dependent decrease in the viability of the human breast cancer cell line MCF-7. nih.gov At a concentration of 0.078 mg/mL, it reduced cell viability by 43.67%. nih.gov

Other derivatives have also shown promise. In experiments on CaCo-2 colorectal cancer cells, benzoic acid was observed to induce apoptosis. dergipark.org.tr Some researchers have suggested that the cytotoxic effect of certain benzoic acid derivatives may be related to their ability to inhibit histone deacetylase (HDAC) enzymes, which play a critical role in regulating gene expression. dergipark.org.tr For example, some hydroxybenzoic acids have been found to inhibit HDAC3 in MCF-7 breast cancer cells, promoting apoptosis. dergipark.org.tr

The table below summarizes the cytotoxic activity of various benzoic acid derivatives against different human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| Benzoic Acid (72h) | HeLa | Cervical Cancer | 85.54 ± 3.17 | dergipark.org.tr |

| Benzoic Acid (72h) | HUH7 | Liver Cancer | 116.3 ± 13.92 | dergipark.org.tr |

| Benzoic Acid (72h) | CaCO2 | Colon Cancer | 204.4 ± 24.18 | dergipark.org.tr |

| Benzoic Acid (72h) | MG63 | Bone Cancer | 213.9 ± 19.45 | dergipark.org.tr |

| Benzoic Acid (72h) | PC3 | Prostate Cancer | 228.4 ± 14.89 | dergipark.org.tr |

| 3-Hydroxybenzoic acid (3-HBA) | MCF-7 | Breast Cancer | Reduced viability by 43.67% at 0.078 mg/mL | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in cell proliferation, survival, and metastasis. While direct studies on the EGFR inhibitory activity of 3-(2-Hydroxyethyl)benzoic acid are not extensively documented, research on other benzoic acid derivatives highlights the potential of this chemical class as EGFR inhibitors.

For instance, a series of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, have been synthesized and evaluated for their ability to target EGFR tyrosine kinase. tandfonline.com In silico analysis of these compounds showed that hydrazine-1-carbothioamide derivatives, in particular, exhibited a favorable binding pattern within the EGFR active site. tandfonline.com One of the most promising compounds from this series, N5a, demonstrated significant cytotoxicity against A549, HepG2, and HCT-116 cancer cell lines by targeting EGFR and inducing apoptosis through the activation of caspases 3 and 8. tandfonline.com This suggests that the benzoic acid scaffold can serve as a viable backbone for the design of effective EGFR tyrosine kinase inhibitors. tandfonline.com

Furthermore, research into 3-methylquinazolinone derivatives has also shown promise in EGFR inhibition. nih.gov These compounds, which can be considered derivatives of benzoic acid in a broader sense, have demonstrated significant inhibitory effects against wild-type EGFR tyrosine kinase and various tumor cell lines. nih.gov Specifically, compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) exhibited greater antiproliferative activities against several cancer cell lines than the established EGFR inhibitor, Gefitinib. nih.gov

These findings underscore the potential of the benzoic acid moiety as a pharmacophore for the development of novel EGFR inhibitors. The specific substitution pattern on the benzene (B151609) ring is critical for activity, and further investigation into derivatives like this compound could yield new insights into their therapeutic applications.

| Compound | Target | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|---|

| Hydrazine-1-carbothioamide derivatives (e.g., N5a) | EGFR Tyrosine Kinase | A549, HepG2, HCT-116 | Induced cytotoxicity by targeting EGFR and activating caspases 3 and 8. | tandfonline.com |

| 3-Methylquinazolinone derivative (4d) | EGFR Tyrosine Kinase | A431, A549, MCF-7, NCI-H1975 | Showed higher antiproliferative activities than Gefitinib in tested cell lines. | nih.gov |

Cell Cycle Modulation and Related Pathways

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. Several studies have indicated that benzoic acid and its derivatives can influence cell cycle progression, suggesting a potential mechanism for their observed anti-cancer effects.

Research on the cytotoxic effects of benzoic acid on various cancer cell lines, including prostate (PC3), cervical (HeLa), and liver (HUH7), has shown that it can inhibit cell viability in a dose- and time-dependent manner. dergipark.org.tr While this study did not specifically elucidate the mechanism of cell cycle arrest, it laid the groundwork for more detailed investigations into how these compounds exert their effects. dergipark.org.tr

More specific research on the effects of certain plant extracts containing active compounds with structural similarities to benzoic acid derivatives has provided further insights. For example, a study on Benjakul extract and its isolated compounds, such as plumbagin (B1678898) and 6-shogaol, demonstrated that these substances could induce cell cycle arrest, particularly at the G2/M phase, in non-small cell lung cancer cells (NCI-H226). nih.gov This arrest was also associated with an increase in the sub-G1 population, indicative of apoptosis. nih.gov

While direct evidence for this compound's role in cell cycle modulation is limited, the broader family of benzoic acid derivatives has shown potential in this area. nih.gov The structural characteristics of these compounds, including the nature and position of substituents on the aromatic ring, are likely to play a crucial role in their interaction with cellular targets that regulate the cell cycle. libretexts.org Further studies are warranted to explore the specific effects of this compound on cell cycle checkpoints and related signaling pathways.

| Compound/Extract | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Benzoic Acid | Various cancer cell lines (PC3, HeLa, HUH7, etc.) | Inhibited cell viability (specific cell cycle effects not detailed) | dergipark.org.tr |

| Benjakul Extract and its components (e.g., plumbagin) | NCI-H226 (Non-small cell lung cancer) | Induced G2/M phase arrest and apoptosis. | nih.gov |

Enzyme Inhibition Studies beyond Cyclooxygenase

While the anti-inflammatory properties of some benzoic acid derivatives are linked to cyclooxygenase (COX) inhibition, their inhibitory potential extends to other classes of enzymes, including those involved in viral replication and cellular signaling.

Neuraminidase Inhibition in Viral Models

Influenza neuraminidase is a critical enzyme for the release and spread of influenza viruses, making it a key target for antiviral drug development. nih.gov Research has shown that benzoic acid derivatives can act as inhibitors of this enzyme. researchgate.netnih.gov The benzene ring of these compounds can serve as a scaffold to mimic the pyranose ring of the natural substrate, sialic acid. researchgate.net

Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory potency of benzoic acid-based neuraminidase inhibitors. For example, the introduction of a lipophilic side chain at the C-3 position and a guanidine (B92328) group at the C-5 position of the benzoic acid ring has been shown to enhance binding to the enzyme's active site. nih.gov Specifically, the lipophilic side chain can occupy a hydrophobic pocket, while the guanidino group interacts with a negatively charged region of the active site. nih.gov

One study reported a series of pyrrolidinobenzoic acid inhibitors, where modifications to the size and geometry of the lipophilic side chain at the C3 position were systematically investigated. nih.gov These studies revealed that the nature of this side chain significantly influences the inhibitory potency and selectivity against different influenza A subtypes. nih.gov

| Compound Type | Key Structural Features | Target | Finding | Reference |

|---|---|---|---|---|

| Hydrophobic benzoic acids | Lipophilic side chain at C-3, guanidine at C-5 | Influenza Neuraminidase | Lipophilic chain binds in a hydrophobic pocket, enhancing inhibitory activity. | nih.gov |

| Pyrrolidinobenzoic acids | Lipophilic side chains at C3 position | Influenza Neuraminidase | Size and geometry of the side chain affect potency and selectivity. | nih.gov |

Kinase Inhibition Research

Beyond EGFR, benzoic acid derivatives have been investigated as inhibitors of other protein kinases involved in various cellular processes. For instance, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and evaluated as multitarget inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), enzymes relevant to Alzheimer's disease. nih.gov

In the realm of cancer research, certain benzoic acid derivatives have been identified as inhibitors of other kinases. For example, some derivatives have shown inhibitory activity against casein kinase 2 (CK2), a serine/threonine kinase implicated in cell growth and proliferation.

Furthermore, the salt-inducible kinase (SIK) family, which plays a role in inflammation and metabolism, has been targeted by inhibitors. acs.org In the optimization of SIK inhibitors, a derivative containing a hydroxyethyl (B10761427) group (compound 22) was synthesized and showed retained activity against SIKs with improved selectivity against other kinases like ABL1, ALK5, and TGFβR2. acs.org This highlights the potential of incorporating a hydroxyethyl moiety, as seen in this compound, in the design of selective kinase inhibitors.

| Compound Type | Target Enzyme(s) | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs) | Alzheimer's Disease | Demonstrated multifunctional inhibition of both AChE and hCAs. | nih.gov |

| N-Ethyl-4-(5-(1-(2-hydroxyethyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxybenzamide (22) | Salt-Inducible Kinases (SIKs) | Inflammation, Metabolism | Retained SIK inhibitory activity with improved selectivity over other kinases. | acs.org |

Research on Specific Molecular Targets and Pathways

The interaction of small molecules with specific biological macromolecules is fundamental to their pharmacological effects. Research in this area aims to elucidate the precise binding modes and functional consequences of these interactions.

Hemoglobin Molecule Interactions

Hemoglobin, the oxygen-transporting protein in red blood cells, is a target for allosteric modulators that can alter its oxygen affinity. nih.gov While there is no direct evidence of this compound binding to hemoglobin, some derivatives of 3-hydroxybenzoic acid have been reported to have a direct action on hemoglobin molecules and are used in the management of sickle cell disease. rasayanjournal.co.in

Studies on other benzoic acid derivatives have shown that they can act as allosteric modifiers of hemoglobin. nih.gov For example, a series of 2-(aryloxy)-2-methylpropionic acids, which contain a benzoic acid-like moiety, were found to decrease the oxygen affinity of human hemoglobin A. nih.gov The most potent of these compounds were found to bind to the central water cavity of deoxyhemoglobin, thereby stabilizing the low-oxygen-affinity T-state. nih.gov

Furthermore, the chemical properties of benzoic acid and its analogs have been shown to affect the osmotic fragility of red blood cells. nih.gov The balance between the hydrophilic carboxylic group and the hydrophobic benzene ring influences the interaction of these molecules with the red blood cell membrane. nih.gov While this is not a direct interaction with the hemoglobin molecule itself, it demonstrates that benzoic acid derivatives can impact red blood cell properties, which could have implications for conditions affecting these cells. The study of how compounds like this compound might interact with hemoglobin could provide valuable insights into new therapeutic strategies for hemoglobinopathies. researchgate.net

| Compound Type | Interaction Target | Effect | Reference |

|---|---|---|---|

| 3-Hydroxybenzoic acid derivatives | Hemoglobin | Direct action on hemoglobin molecules, used in sickle cell disease management. | rasayanjournal.co.in |

| 2-(Aryloxy)-2-methylpropionic acids | Deoxyhemoglobin | Act as allosteric modifiers, decreasing oxygen affinity. | nih.gov |

| Benzoic acid and its analogs | Red Blood Cell Membrane | Affect osmotic fragility. | nih.gov |

Sickle Cell Disease Management Research

Sickle cell disease (SCD) is a genetic disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to red blood cell sickling, hemolysis, and vaso-occlusive crises. Research into antisickling agents has explored various chemical entities, including derivatives of benzoic acid.

While direct studies on this compound for SCD are not prominent, research on analogous compounds suggests a potential avenue for investigation. For instance, studies have shown that certain benzoic acid derivatives can exhibit antisickling properties. One such compound, 2-hydroxymethylbenzoic acid, has been reported to have an antisickling effect and the ability to stabilize the erythrocyte membrane. mdpi.com Another study highlighted that 3,5-dimethoxy-4-hydroxybenzoic acid can inhibit the polymerization of HbS, suggesting its potential value in the management of sickle cell disease. nih.gov These findings indicate that the benzoic acid scaffold is a viable starting point for the development of new antisickling agents.

The potential mechanism of action for these compounds may involve direct interaction with the HbS molecule, stabilizing the oxygenated conformation and preventing polymerization. The structural features of this compound, with its carboxylic acid and hydroxyethyl groups, could potentially engage in interactions with amino acid residues on the surface of hemoglobin. Further research, including in vitro screening and computational modeling, would be necessary to determine if this compound or its derivatives possess clinically relevant antisickling activity.

Table 1: Investigated Benzoic Acid Derivatives with Potential Antisickling Activity

| Compound Name | Reported Activity | Reference |

| 2-Hydroxymethylbenzoic acid | Antisickling effect and erythrocyte membrane stabilization | mdpi.com |

| 3,5-Dimethoxy-4-hydroxybenzoic acid | Inhibition of Hemoglobin S polymerization | nih.gov |

Radiopharmaceutical Development and Imaging Agent Research

Radiopharmaceuticals play a crucial role in diagnostic imaging and targeted radiotherapy. The development of novel radiolabeled molecules often involves the use of bifunctional chelators or precursor molecules that can be readily tagged with a radioisotope. While there is no specific evidence of this compound being used directly as a radiopharmaceutical, its chemical structure suggests potential utility as a scaffold or precursor in the synthesis of more complex imaging agents.

Benzoic acid derivatives are integral components in the synthesis of various biologically active molecules, some of which have been developed into radiotracers. For example, in the synthesis of a small-molecule probe for the thyroid-stimulating hormone receptor, a derivative of benzoic acid, 2-amino-6-methoxybenzoic acid, was utilized as a key intermediate in the multi-step synthesis of the final compound that was subsequently radiolabeled with iodine-131. acs.org This illustrates how benzoic acid structures can be incorporated into larger molecules designed for specific biological targets, which can then be adapted for nuclear imaging applications.

The hydroxyethyl group of this compound offers a potential site for modification or conjugation. This functional group could be used to attach a chelating agent capable of sequestering a metallic radioisotope (e.g., technetium-99m, gallium-68) or could be a site for direct radiohalogenation (e.g., with iodine-123, fluorine-18). The carboxylic acid group provides another handle for chemical modification, allowing for the attachment of targeting moieties that could direct the radiolabeled compound to specific tissues or cell types. The development of a radiopharmaceutical based on this scaffold would require extensive research to optimize its pharmacokinetic and pharmacodynamic properties.

Investigational Biological Activities and Therapeutic Potential

The broader class of hydroxybenzoic acids and their derivatives has been the subject of extensive research, revealing a wide array of biological activities. These studies provide a basis for speculating on the potential, yet unproven, therapeutic applications of this compound.

Antimicrobial and Anti-inflammatory Properties: Derivatives of p-hydroxybenzoic acid are known for their antimicrobial, anti-inflammatory, and antioxidant properties. globalresearchonline.net For instance, esters of p-hydroxybenzoic acid (parabens) are widely used as preservatives in pharmaceuticals and cosmetics due to their antimicrobial activity. researchgate.net Research on other hydroxybenzoic acid derivatives has also demonstrated their potential to mitigate skin damage induced by toxins through their anti-inflammatory and enzymatic inhibitory actions. mdpi.com Given these precedents, it is plausible that this compound and its esters could exhibit similar antimicrobial or anti-inflammatory effects, warranting further investigation.

Antioxidant Activity: Phenolic compounds, including hydroxybenzoic acids, are recognized for their antioxidant capabilities, which are attributed to their ability to scavenge free radicals. The antioxidant potential of various hydroxybenzoic acid esters has been evaluated, showing varying degrees of free radical scavenging activity. brieflands.com The presence of a hydroxyl group on the benzene ring of this compound suggests it may possess antioxidant properties, which could be relevant for conditions associated with oxidative stress.

Other Potential Activities: A comprehensive review of p-hydroxybenzoic acid and its derivatives highlights a multitude of other biological activities, including antimutagenic, antiestrogenic, hypoglycemic, and anti-platelet aggregating effects. globalresearchonline.net Furthermore, some derivatives of 3-hydroxybenzoic acid have been noted for their potential use in managing sickle cell disease and for their applications in other industries. rasayanjournal.co.in The specific biological profile of this compound remains to be elucidated, but the diverse activities of its structural relatives underscore the potential for discovering novel therapeutic applications.

Table 2: Investigated Biological Activities of Related Hydroxybenzoic Acid Derivatives

| Biological Activity | Investigated Compound Type | Reference |

| Antimicrobial | p-Hydroxybenzoic acid esters (Parabens) | researchgate.net |

| Anti-inflammatory | Hydroxybenzoic acid derivatives | mdpi.com |

| Antioxidant | Hydroxybenzoic acid esters | brieflands.com |

| Diverse Biological Activities | p-Hydroxybenzoic acid and its derivatives | globalresearchonline.net |

Materials Science Research and Polymer Applications

Utilization as a Building Block in Polymer Synthesis

The dual reactivity of 3-(2-Hydroxyethyl)benzoic acid enables it to participate in polymerization reactions, most notably in the formation of polyesters. The carboxyl group can undergo esterification with an alcohol, while the hydroxyl group can react with a carboxylic acid or its derivative. This allows the molecule to act as an AB-type monomer, where A and B are the two different functional groups, capable of self-condensation or copolymerization with other monomers to create a diverse range of polymeric structures.

In polyester (B1180765) synthesis, this compound can be used to introduce specific properties into the polymer backbone. While direct homopolymerization of this compound is a theoretical possibility, it is more commonly considered as a comonomer in conjunction with other diacids and diols to tailor the final properties of the polyester.

Research into wholly aromatic polyesters has utilized similar structures, such as 3-hydroxybenzoic acid, to create high-performance materials. nih.gov The incorporation of such meta-substituted monomers can disrupt the linearity of the polymer chain, leading to materials with modified crystallinity and solubility. nih.gov For instance, copolyesters of 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid have been synthesized via melt polycondensation of their acetylated derivatives. nih.gov These studies provide a framework for how this compound could be similarly employed. The presence of the flexible ethyl group in this compound, in contrast to the direct hydroxyl substitution in 3-hydroxybenzoic acid, could impart greater flexibility and a lower glass transition temperature to the resulting polyester.

The synthesis of such polyesters can be achieved through melt polycondensation, a common industrial process for producing polyesters. nih.govresearchgate.net This process typically involves heating the monomers at high temperatures under a vacuum to drive the esterification reaction and remove the condensation byproduct, usually water. researchgate.net

Table 1: Potential Polyester Synthesis Parameters Involving this compound Analogs

| Parameter | Value/Condition | Source |

| Polymerization Method | Melt Polycondensation | nih.govresearchgate.net |

| Monomer Type | AB-type (e.g., 3-hydroxybenzoic acid) | nih.gov |

| Reaction Temperature | 240-320 °C | researchgate.net |

| Catalyst | Not always required for AB-type monomers | |

| Post-Polymerization | Solid-state post-polymerization for increased molecular weight | researchgate.net |

This table presents potential synthesis parameters based on research on analogous compounds, as direct studies on this compound in polyester development are not widely available.

The drive towards sustainable materials has spurred research into biodegradable plastics. Polyesters are a key class of biodegradable polymers, and the incorporation of monomers derived from renewable resources is a significant area of investigation. umn.edunih.gov While direct research on the use of this compound in biodegradable plastics is limited, its structure is analogous to other hydroxy acids that are precursors to biodegradable polyesters, such as 3-hydroxypropionic acid. umn.edu

Enzymatic polymerization is a green approach to synthesizing bio-based polyesters. nih.govmdpi.com Lipases, for example, can catalyze the polycondensation of hydroxy acids and their esters under milder conditions than traditional chemical catalysis. mdpi.com This method offers a potential route for the polymerization of this compound into biodegradable materials.

Furthermore, research on biodegradable hydrogels based on poly(2-hydroxyethyl methacrylate) (PHEMA) demonstrates the interest in incorporating hydroxylated monomers to create materials for biomedical applications. nih.govnih.govtue.nl These hydrogels can be rendered biodegradable by introducing degradable cross-linkers or by copolymerizing with monomers that create cleavable linkages in the polymer backbone. nih.govresearchgate.net This suggests a potential role for this compound in the development of novel biodegradable polymers.

Functional Polymer Development for Advanced Applications

The development of functional polymers with responsive or specific interactive properties is a major focus of modern materials science. These "smart" polymers can change their physical or chemical properties in response to external stimuli such as pH, temperature, or light. unileoben.ac.at The carboxylic acid and hydroxyl groups of this compound make it a candidate for creating such functional polymers.

For example, the carboxylic acid group can impart pH-responsiveness to a polymer. At low pH, the carboxylic acid is protonated and the polymer may be less soluble in water, while at higher pH, deprotonation to the carboxylate anion can increase hydrophilicity and lead to swelling or dissolution. This behavior is crucial for applications such as drug delivery systems, where a change in pH can trigger the release of a therapeutic agent.

While direct synthesis of stimuli-responsive polymers from this compound is not extensively documented, the principles are well-established with other functional monomers. For instance, polymers containing carboxylic acid side-groups have been shown to be pH-responsive. bangor.ac.uk The synthesis of such polymers can be achieved by incorporating monomers with protected functional groups, followed by deprotection after polymerization to reveal the responsive moiety. nih.gov

Table 2: Examples of Functional Polymers and their Responsive Behavior

| Functional Group | Stimulus | Polymer Response | Potential Application | Source |

| Carboxylic Acid | pH | Swelling/Dissolution | Drug Delivery | bangor.ac.uk |

| Hydroxyl Group | Temperature | Change in solubility (LCST) | Smart Surfaces | unileoben.ac.at |

| Benzene (B151609) Ring | Light | Photo-isomerization | Optical Switches |

This table illustrates the general principles of functional polymers and how the functional groups present in this compound could be utilized.

Surface Modification and Coating Research

The ability to control the surface properties of materials is critical for a wide range of applications, from biomedical devices to advanced electronics. This compound can be used to modify surfaces, either by being incorporated into a coating formulation or by being grafted onto a substrate to impart specific functionalities. mdpi.comnih.gov

Polymer brushes are dense assemblies of polymer chains tethered by one end to a surface. They are of great interest for creating surfaces with controlled adhesion, particularly in biomedical applications. Research has shown that polymer brushes made from poly(2-hydroxyethyl methacrylate) (PHEMA) can be modified to create bioadhesive surfaces. nih.gov

While direct use of this compound in this context is not reported, a relevant study demonstrates the post-polymerization modification of PHEMA brushes with a benzoic acid derivative to create a photo-activatable bioadhesive surface. nih.gov This suggests a potential strategy where the hydroxyl groups of a polymer could be reacted with the carboxylic acid of this compound to anchor it to the surface, or vice-versa. The exposed functional groups of the attached this compound could then participate in adhesive interactions. The grafting of benzoic acid onto polyethylene (B3416737) film surfaces has also been shown to improve the surface affinity to polar substances. mdpi.comnih.govresearchgate.net

The development of antimicrobial coatings is crucial for preventing infections associated with medical devices and for applications in food packaging and other areas. tandfonline.comrsc.orgnih.gov Some benzoic acid derivatives are known to possess antimicrobial properties. rasayanjournal.co.in This raises the possibility of using this compound or polymers derived from it in antimicrobial formulations.

Research in this area often involves the functionalization of polymers with known antimicrobial agents. tandfonline.comnih.govnih.gov For example, polymers based on poly(2-hydroxyethyl methacrylate) (PHEMA) have been modified with various antimicrobial compounds to create materials that inhibit the growth of bacteria and fungi. nih.govnih.gov The hydroxyl group of this compound could serve as a point of attachment for other antimicrobial moieties, or the molecule itself might exhibit some level of antimicrobial activity that could be harnessed in a polymer-based coating. The functionalization of polymers with antimicrobial peptides is another emerging strategy for creating active surfaces. mdpi.com

UV Stabilization Research in Polymer Matrices

Research into the efficacy of various chemical compounds as UV stabilizers is a significant area of focus in materials science, aiming to enhance the durability and lifespan of polymeric materials exposed to ultraviolet (UV) radiation. These stabilizers function by absorbing, scattering, or quenching UV light, thereby preventing the photo-oxidative degradation of the polymer matrix. Common classes of UV stabilizers include benzophenones, benzotriazoles, and hindered amine light stabilizers (HALS).

A thorough review of scientific literature and patent databases reveals a notable absence of specific research focused on "this compound" as a primary UV stabilizer for polymer matrices. While numerous studies detail the synthesis and application of various benzoic acid derivatives for this purpose, "this compound" is not prominently featured in existing research for UV stabilization applications.

Generally, for a benzoic acid derivative to be an effective UV stabilizer, it often requires specific functional groups that facilitate the dissipation of UV energy. For instance, ortho-hydroxy substitution on the benzene ring is a common feature in many benzophenone (B1666685) and benzotriazole-type UV absorbers, enabling a photo-tautomeric mechanism for energy dissipation. The molecular structure of "this compound" does not possess this specific ortho-hydroxyl arrangement relative to a carbonyl or other activating group, which may explain the lack of dedicated research into its direct use as a UV stabilizer.

It is conceivable that "this compound" could serve as a monomer or an intermediate in the synthesis of more complex, polymer-bound UV stabilizers. The hydroxyl and carboxylic acid groups present in the molecule offer reactive sites for esterification or other condensation reactions, allowing it to be potentially incorporated into a polymer backbone or grafted onto a polymer chain. However, specific studies detailing such applications and the subsequent UV stabilization performance are not available in the reviewed literature.

Due to the lack of specific research findings on the use of "3--(2-Hydroxyethyl)benzoic acid" for UV stabilization in polymer matrices, no data tables on its performance or comparative efficacy can be provided.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture. kau.edu.sa For 3-(2-Hydroxyethyl)benzoic acid, liquid and gas chromatography are the most relevant methods.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like this compound. ekb.eg Reversed-phase HPLC is the most common mode used for benzoic acid and its derivatives. helixchrom.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound is achieved based on its polarity.

The presence of the polar hydroxyl and carboxylic acid groups means that mobile phase composition, particularly pH and solvent ratio, must be carefully controlled to achieve optimal retention and peak shape. kau.edu.sa To ensure the carboxylic acid group is in its non-ionized form, the mobile phase is typically acidified. sielc.com This increases its retention on a non-polar column like a C18. helixchrom.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. The selection of an optimal wavelength, typically around 230 nm or 274 nm for benzoic acid derivatives, is critical for sensitivity. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | Reversed-phase separation based on hydrophobicity. |